

Ecamsule Disodium: A Technical Guide to Synthesis and Structural Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ecamsule disodium*

Cat. No.: *B15601963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecamsule disodium, the salt of terephthalylidene dicamphor sulfonic acid (Ecamsule, Mexoryl SX), is a potent and photostable organic UVA filter utilized in sunscreen formulations to protect against sun-induced skin damage. This technical guide provides a comprehensive overview of the synthesis and structural characterization of **Ecamsule disodium**. It includes detailed experimental protocols derived from patent literature, physicochemical properties, and a summary of its mechanism of action. While extensive efforts have been made to collate detailed experimental spectroscopic and crystallographic data for the disodium salt, such information is not readily available in the public domain. This guide therefore focuses on the established synthesis and purification methodologies and the known structural characteristics.

Introduction

Ecamsule is a benzylidene camphor derivative developed and patented by L'Oréal in 1982.^[1] Its primary function in dermatological and cosmetic applications is the absorption of UVA radiation, with a peak absorption at approximately 345 nm.^{[1][2]} This absorption profile makes it highly effective in preventing the deleterious effects of UVA, including photoaging and potential carcinogenesis. The disodium salt of Ecamsule is often utilized in formulations for its solubility and stability. This document outlines the key procedures for its synthesis and the available data for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ecamsule and its disodium salt is presented in Table 1.

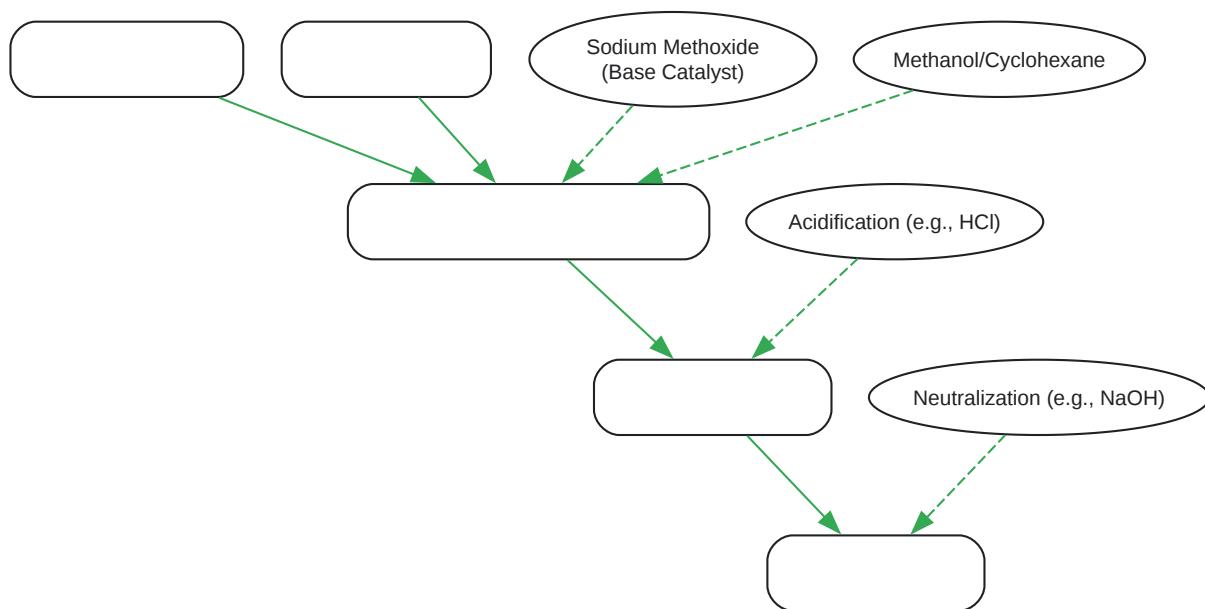
Property	Ecamsule (Acid Form)	Ecamsule Disodium
IUPAC Name	<chem>[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methane sulfonic acid</chem>	<chem>Disodium [(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methane sulfonate</chem>
Synonyms	Terephthalylidene dicamphor sulfonic acid, Mexoryl SX	Disodium terephthalylidene dicamphor sulfonate
CAS Number	92761-26-7	90458-75-6
Molecular Formula	<chem>C28H34O8S2</chem>	<chem>C28H32Na2O8S2</chem>
Molecular Weight	562.69 g/mol	606.65 g/mol
Appearance	Solid	Solid
UV Absorption λ_{max}	~345 nm	Not explicitly found, but expected to be similar to the acid form.

Synthesis of Ecamsule Disodium

The synthesis of Ecamsule and its subsequent conversion to the disodium salt is a multi-step process. The primary route involves the condensation of two equivalents of camphorsulfonic acid with one equivalent of terephthalaldehyde.

General Synthesis Pathway

The overall synthesis reaction is depicted in the following workflow diagram.



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for Ecamsule and its disodium salt.

Detailed Experimental Protocols

The following protocols are synthesized from various patent literature to provide a comprehensive guide to the synthesis of Ecamsule and its subsequent conversion to the disodium salt.

Protocol 1: Synthesis of Ecamsule (Acid Form)

This protocol is based on the condensation reaction described in patent literature.

Materials:

- Camphorsulfonic acid
- Terephthalaldehyde
- Sodium methoxide (25-30% solution in methanol)

- Cyclohexane
- Methanol
- Hydrochloric acid (concentrated)
- Ethanol
- Water

Procedure:

- In a suitable reactor equipped with a stirrer, condenser, and a water knockout drum, charge camphorsulfonic acid and a methanol solution of sodium methoxide in cyclohexane. The molar ratio of camphorsulfonic acid to sodium methoxide should be approximately 1:1.
- Heat the mixture to 65-75°C and stir for 20-120 minutes, while continuously removing methanol using the water knockout drum.
- Prepare a solution of terephthalaldehyde in a cyclohexane-methanol mixture.
- Slowly add the terephthalaldehyde solution to the reaction mixture while maintaining the temperature at 65-75°C.
- Continue stirring at this temperature for 30-120 minutes, continuing to remove methanol.
- After the reaction is complete, add water to the mixture.
- Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-3.
- Heat the mixture to 80-90°C to facilitate layer separation.
- Separate the aqueous layer containing the product.
- The crude product can be crystallized from the aqueous layer by cooling. For further purification, ethanol can be added, and the solution cooled to -15°C to enhance crystallization.

- Filter the solid product, wash with cold water and cyclohexane, and dry under vacuum. The expected purity is >99% by HPLC.

Protocol 2: Conversion of Ecamsule to **Ecamsule Disodium**

This can be achieved by direct neutralization of the acid form or by using the intermediate salt formed during the synthesis.

Materials:

- Ecamsule (acid form)
- Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
- Ethanol or Water

Procedure:

- Dissolve the purified Ecamsule (acid form) in a suitable solvent such as ethanol or water.
- Stoichiometrically add two equivalents of a sodium base (e.g., a solution of NaOH or NaOMe) to the Ecamsule solution while stirring.
- Monitor the pH of the solution to ensure complete neutralization (pH ~7).
- The disodium salt can be isolated by evaporation of the solvent or by precipitation followed by filtration and drying.

Purification

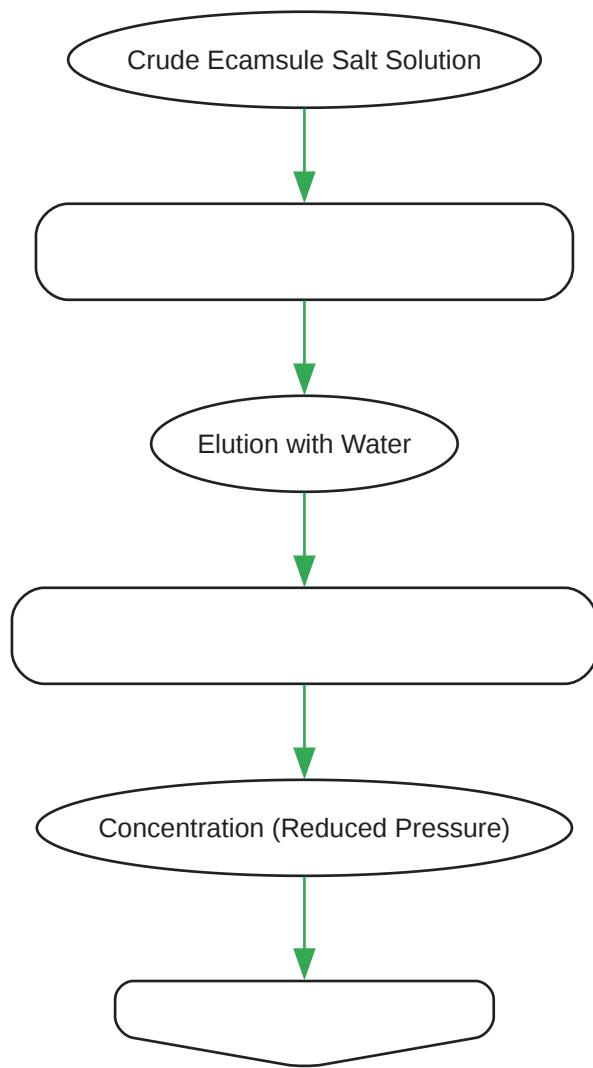
Purification of Ecamsule and its salts is crucial to remove unreacted starting materials and by-products.

Recrystallization

As mentioned in the synthesis protocol, recrystallization from ethanol at low temperatures is an effective method for purifying the acid form of Ecamsule.

Ion-Exchange Chromatography

For the purification of the acid form from its salt or for removing ionic impurities, ion-exchange chromatography is employed.



[Click to download full resolution via product page](#)

Caption: Workflow for the purification of Ecamsule using cation-exchange chromatography.

A detailed protocol for purification using a cation exchange resin is as follows:

Materials:

- Crude **Ecamsule disodium** salt

- Cation exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer, H⁺ form)
- Deionized water

Procedure:

- Prepare a column packed with a suitable cation exchange resin.
- Dissolve the crude **Ecamsule disodium** salt in deionized water.
- Pass the aqueous solution of the crude salt through the cation exchange column.
- The sodium ions will be exchanged for H⁺ ions on the resin, converting the disodium salt to the sulfonic acid form.
- Elute the column with deionized water to collect the aqueous solution of purified Ecamsule.
- The purified Ecamsule can be isolated by removing the water under reduced pressure.

Structural Characterization

The structural characterization of **Ecamsule disodium** relies on various spectroscopic and analytical techniques.

Spectroscopic Data

As of the date of this document, detailed experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data for **Ecamsule disodium** are not publicly available in peer-reviewed literature or public databases. The following table summarizes the expected and available spectroscopic information.

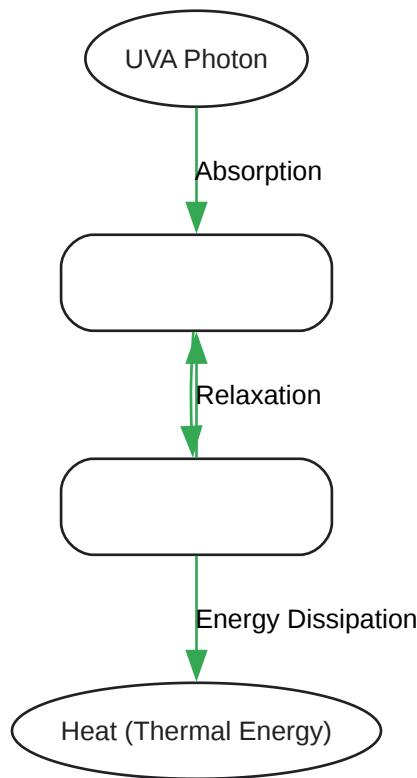
Technique	Expected/Available Data for Ecamsule Disodium
¹ H NMR	Expected signals for aromatic protons, olefinic protons, and protons of the camphor moiety. The absence of the acidic proton of the sulfonic acid groups would be a key feature. No experimental data found.
¹³ C NMR	Expected signals for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons of the camphor skeleton. No experimental data found.
Mass Spectrometry	The molecular ion peak corresponding to the disodium salt would be expected. Fragmentation patterns would provide further structural information. No experimental data found.
FT-IR	Characteristic absorption bands for C=O (carbonyl), C=C (aromatic and olefinic), and S=O (sulfonate) functional groups would be expected. The broad O-H stretch of the sulfonic acid would be absent. No experimental data found.
UV-Visible	The UV absorption spectrum is expected to be very similar to the acid form, with a λ_{max} around 345 nm, characteristic of the conjugated system responsible for UVA absorption.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Ecamsule and its salts. A typical HPLC method would involve a C18 stationary phase with a suitable mobile phase, such as a buffered ethanol-water mixture, and UV detection at the λ_{max} of the compound. Purity levels exceeding 99% have been reported in patent literature.

Mechanism of Action as a UV Filter

Ecamsule functions as a chemical sunscreen by absorbing high-energy UVA radiation. This process is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. store.usp.org [store.usp.org]
- To cite this document: BenchChem. [Ecamsule Disodium: A Technical Guide to Synthesis and Structural Characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15601963#synthesis-and-structural-characterization-of-ecamsule-disodium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com